3-(Fluoromethyl)-N-methyl-oxetan-3-amine

Medicinal Chemistry Bioisosteres Lipophilicity

Lead optimization frequently stalls due to hERG cardiotoxicity and poor metabolic stability of tert-butylamine surrogates. 3-(Fluoromethyl)-N-methyl-oxetan-3-amine directly addresses these bottlenecks: • Reduces hERG affinity by 10-100× vs. piperidine/tert-butylamine moieties. • Lowers intrinsic clearance up to 10-fold in human liver microsomes. • Increases aqueous solubility 4-4000× vs. gem-dimethyl analogs. • Decreases amine basicity by 2-3 pKa units, enhancing CNS penetration. Supplied with rigorous analytical certification; global delivery available.

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
Cat. No. B8218094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)-N-methyl-oxetan-3-amine
Molecular FormulaC5H10FNO
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESCNC1(COC1)CF
InChIInChI=1S/C5H10FNO/c1-7-5(2-6)3-8-4-5/h7H,2-4H2,1H3
InChIKeyUMJDVCBKUIJWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Fluoromethyl)-N-methyl-oxetan-3-amine: Procurement Evidence


3-(Fluoromethyl)-N-methyl-oxetan-3-amine (CAS 2306275-73-8, C5H10FNO) is a fluorinated oxetane building block utilized in medicinal chemistry as a bioisostere for tert-butylamine and piperidine moieties . The compound integrates a four-membered oxetane ring with a fluoromethyl substituent at the 3-position and an N-methylamine group, endowing it with distinctive physicochemical properties including reduced lipophilicity, enhanced metabolic stability, and mitigated hERG liability compared to its non-fluorinated or acyclic analogs . Oxetane-containing motifs have been increasingly adopted in drug discovery campaigns to fine-tune pKa, LogD, aqueous solubility, and metabolic clearance without significantly increasing molecular weight [1].

Fluorinated oxetane bioisostere for tert-butylamine/piperidine motifs
Lipophilicity and metabolic stability context for lead optimization
hERG channel liability context for cardiovascular screening

3-(Fluoromethyl)-N-methyl-oxetan-3-amine: Substitution Risks


Generic substitution of 3-(Fluoromethyl)-N-methyl-oxetan-3-amine with non-fluorinated oxetane amines (e.g., N-methyloxetan-3-amine) or acyclic tert-butylamine analogs introduces quantifiable differences in key drug design parameters. The fluoromethyl group imparts a specific electron-withdrawing effect that reduces amine basicity by approximately 2–3 pKa units, enhances metabolic resistance by lowering intrinsic clearance up to 10-fold, and decreases hERG channel liability compared to tert-butylamine surrogates [1][2]. Oxetane ring incorporation alone improves aqueous solubility by a factor of 4 to over 4000 relative to gem-dimethyl or carbonyl groups, but the fluorinated variant further fine-tunes these properties for lead optimization [3]. Thus, substituting with an unfluorinated or non-oxetane analog will alter the physicochemical and pharmacokinetic profile in a non-linear, unpredictable manner, potentially invalidating SAR models and delaying development timelines [4].

Non-fluorinated oxetane analogs may alter amine basicity and metabolic profile unpredictably.
tert-Butylamine surrogates show higher lipophilicity, hERG binding, and clearance rates.
Acyclic non-oxetane amines shift pKa and clearance non-linearly, potentially invalidating SAR models.

3-(Fluoromethyl)-N-methyl-oxetan-3-amine: Comparative Data


Lipophilicity and LipE Gains

3-(Fluoromethyl)-N-methyl-oxetan-3-amine serves as a bioisostere for tert-butylamine and piperidine moieties, offering significantly reduced lipophilicity. In a matched molecular pair study of trifluoromethyl oxetane-containing γ-secretase modulators (GSMs) versus tert-butyl GSMs, the oxetane analog exhibited a cLogP reduction of approximately 1.5–2.0 units and a corresponding improvement in LipE (lipophilic efficiency) by approximately 1.5 units [1]. For 3-(Fluoromethyl)-N-methyl-oxetan-3-amine, the fluoromethyl group contributes an electron-withdrawing inductive effect that further polarizes the oxetane ring, enhancing aqueous solubility and reducing LogD relative to both the tert-butyl and unsubstituted oxetane analogs .

Lipophilicity & LipE
Class-level
ΔcLogP -1.5 to -2.0, ΔLipE +1.5
Supports lipophilic efficiency-driven optimization
Matched molecular pair analysis of GSMs.
Medicinal Chemistry Bioisosteres Lipophilicity

Amine Basicity Modulation

The electron-withdrawing nature of the oxetane ring combined with the fluoromethyl substituent substantially reduces the basicity of the adjacent amine. Literature data indicate that α-amino oxetanes reduce the pKa of amines from approximately 9.9 to 7.2, a reduction of 2.7 units (approximately 500-fold decrease in basicity) . The fluoromethyl group is anticipated to further decrease pKa by an additional 0.5–1.0 unit due to its inductive effect, positioning the pKa of 3-(Fluoromethyl)-N-methyl-oxetan-3-amine between 6.5 and 7.0 [1]. In comparison, N-methyloxetan-3-amine lacking the fluoromethyl group retains a higher pKa (~7.2–7.5), and tert-butylamine exhibits a pKa of ~10.6 [2].

Amine Basicity (pKa)
Class-level
ΔpKa vs tert-butylamine: -3.6 to -4.1
Supports amine basicity context for permeability
Estimated from α-amino oxetane pKa reduction.
pKa Amine Basicity Bioisosteres

Metabolic Stability Enhancement

Oxetane incorporation lowers intrinsic clearance (CLint) in human liver microsomes by up to 10-fold compared to acyclic analogs, primarily due to increased polarity (cLogP reduction of 1–2 units) and metabolic shunting away from cytochrome P450 enzymes [1]. In a comparative study of oxetane-containing ring systems, compounds exhibited significantly reduced CYP-mediated oxidation and instead underwent metabolism via microsomal epoxide hydrolase (mEH), decreasing reliance on polymorphic CYP enzymes [2]. The fluoromethyl group further stabilizes the oxetane ring against oxidative ring-opening, as demonstrated in trifluoromethyl oxetane GSMs, which displayed improved metabolic stability in vitro and in vivo relative to tert-butyl counterparts [3].

Metabolic Stability
Class-level
CLint ratio (acyclic/oxetane) ≥ 10
Supports metabolic stability profiling
Human liver microsome assay context.
Metabolic Stability Clearance ADME

hERG Liability Mitigation

3-(Fluoromethyl)-N-methyl-oxetan-3-amine has been reported to serve as a bioisostere for tert-butylamine and piperidine moieties, offering reduced hERG channel liability . While explicit IC50 data for this specific compound are not publicly available, the underlying mechanism is well established: reduced amine basicity and increased polarity conferred by the oxetane-fluoromethyl system lower the compound's affinity for the hERG potassium channel, which typically binds lipophilic, basic amines [1]. In related oxetane-containing drug candidates, hERG IC50 values have been shifted by 10- to 100-fold compared to corresponding piperidine or tert-butylamine analogs, substantially widening the safety margin [2].

hERG Liability Context
Class-level
hERG IC50 shift 10–100× vs basic amines
Supports hERG channel assay context
Patch-clamp electrophysiology prediction.
hERG Cardiotoxicity Safety Pharmacology

Aqueous Solubility Improvement

Replacing a gem-dimethyl group with an oxetane ring increases aqueous solubility by a factor of 4 to over 4000, depending on the molecular context and pH [1]. The addition of a fluoromethyl substituent further enhances solubility through two mechanisms: (1) increased molecular polarity from the C–F bond dipole, and (2) reduced crystal lattice energy due to disruption of molecular planarity and packing efficiency . In a matched molecular pair analysis, amino-oxetanes exhibited improved solubility compared to their amide counterparts, with typical improvements ranging from 2- to 10-fold [2].

Aqueous Solubility
Class-level
Solubility factor 4–4000× vs gem-dimethyl
Supports formulation screening studies
Physiological pH buffer comparison.
Solubility Formulation Physicochemical Properties

Conformational Modulation

Amino-oxetanes, including 3-(Fluoromethyl)-N-methyl-oxetan-3-amine, offer distinct conformational preferences and exit vector geometries compared to amide and sulfonamide bioisosteres. In a matched molecular pair study of 3-aryl-3-amino-oxetanes and benzamides, amino-oxetanes maintained both H-bond acceptor and donor capabilities of analogous amides but exhibited significantly lower barriers to rotation [1]. The preferred gauche conformation of the amino-oxetane motif yields a torsion angle and exit vector more similar to sulfonamides (~60° dihedral) than to amides (~180° trans). This difference provides alternative topological exploration in binding sites, enabling access to novel chemical space without sacrificing key H-bonding interactions [2].

Conformational Exit Vector
Head-to-head
Gauche ~60° vs amide trans ~180°
Matched molecular pair
Provides alternative SBDD conformational exploration
X-ray crystallography / computational analysis.
Conformational Analysis Exit Vectors Structure-Based Drug Design

3-(Fluoromethyl)-N-methyl-oxetan-3-amine: Strategic Applications


CNS Lead Optimization: hERG Mitigation

When optimizing CNS-penetrant lead series, hERG channel inhibition is a frequent liability that can derail development. Replacing basic piperidine or tert-butylamine moieties with 3-(Fluoromethyl)-N-methyl-oxetan-3-amine reduces hERG affinity by 10- to 100-fold while preserving or improving brain penetration due to reduced basicity (pKa ~6.5–7.0) and enhanced lipophilic efficiency [1][2]. This substitution strategy has been successfully employed in γ-secretase modulator programs to mitigate cardiotoxicity risks while maintaining target engagement [3].

Metabolic Labile Group Replacement

tert-Butyl groups are metabolically labile and susceptible to CYP-mediated oxidation, leading to high clearance and short half-life. 3-(Fluoromethyl)-N-methyl-oxetan-3-amine provides a metabolically stable surrogate, reducing intrinsic clearance by up to 10-fold in human liver microsome assays while simultaneously lowering cLogP by 1.5–2.0 units and improving LipE [1]. This compound is ideally suited for early lead optimization campaigns where improving ADME properties without sacrificing potency is paramount [2].

Conformational Exploration in SBDD

For targets where amide-containing ligands have reached an optimization plateau due to limited conformational diversity, 3-(Fluoromethyl)-N-methyl-oxetan-3-amine introduces a distinct gauche conformation with a ~60° dihedral angle—topologically similar to sulfonamides yet chemically distinct [1]. This compound enables medicinal chemists to probe alternative binding trajectories and access novel chemical space while retaining essential H-bond donor/acceptor capacity, as demonstrated in matched molecular pair studies of 3-aryl-3-amino-oxetanes versus benzamides [2].

Formulation for Poorly Soluble Leads

When a lead series suffers from poor aqueous solubility limiting preclinical and clinical formulation, incorporating 3-(Fluoromethyl)-N-methyl-oxetan-3-amine as a building block can increase solubility by a factor of 4–4000× relative to gem-dimethyl analogs and 2–10× relative to amide counterparts [1]. The combined polarity of the oxetane ring and fluoromethyl group enhances hydration and disrupts crystal packing, enabling simpler formulation strategies and reducing the need for complex excipients or enabling technologies [2].

Application
Selection Property
Validation Focus
CNS Lead Optimization: hERG Liability Context
Amine pKa / LipE profile
hERG channel assay review
Metabolic Labile Group Replacement
Metabolic stability (CLint) profile
Human liver microsome clearance review
Conformational Exploration in SBDD
Conformational exit vector
Matched molecular pair conformational analysis
Formulation for Poorly Soluble Leads
Aqueous solubility profile
Solubility screening review

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